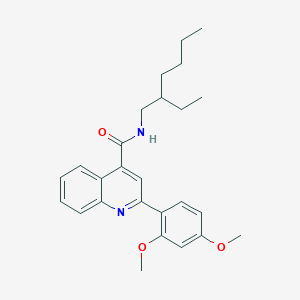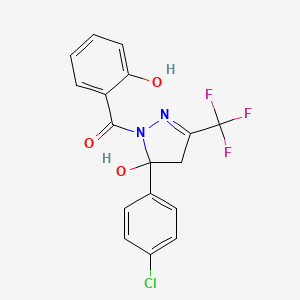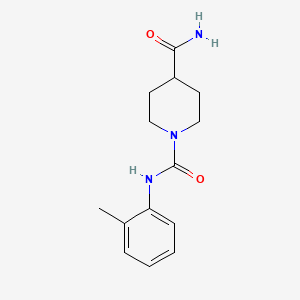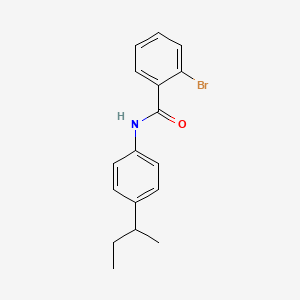
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide, also known as EHPQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EHPQ is a synthetic compound that belongs to the quinolinecarboxamide family and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects
Studies have shown that 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide exhibits anti-cancer and anti-inflammatory effects in vitro. 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has also been shown to reduce the production of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also relatively stable and can be stored for extended periods without significant degradation. However, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous-based experiments. It is also relatively expensive compared to other compounds used in lab experiments.
将来の方向性
There are several future directions for the study of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide. One potential direction is to further investigate its anti-cancer and anti-inflammatory properties in vivo. Another potential direction is to study its potential applications in organic electronics, specifically as a charge-transporting material in organic light-emitting diodes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide and its potential applications in other fields such as material science and medicinal chemistry.
Conclusion
In conclusion, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its biochemical and physiological effects, and its potential applications in medicinal chemistry, material science, and organic electronics. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
合成法
The synthesis of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide involves the reaction of 2,4-dimethoxybenzaldehyde with 2-ethylhexylamine in the presence of acetic acid. The resulting intermediate is then subjected to a reaction with 4-chloroquinoline-2-carbonyl chloride to yield 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide.
科学的研究の応用
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been studied for its potential anti-cancer and anti-inflammatory properties. In material science, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been studied for its potential application as a hole-transporting material in organic solar cells. In organic electronics, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been studied for its potential application as a charge-transporting material in organic light-emitting diodes.
特性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O3/c1-5-7-10-18(6-2)17-27-26(29)22-16-24(28-23-12-9-8-11-20(22)23)21-14-13-19(30-3)15-25(21)31-4/h8-9,11-16,18H,5-7,10,17H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNGKTRNBSMSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4967385.png)
![N-benzyl-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4967393.png)

![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4967427.png)
![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)
![N-ethyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4967447.png)

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)


![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)
![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)
